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Compound of Interest

Compound Name: SR19881

Cat. No.: B15544550

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the
use of SR19881, a synthetic REV-ERB agonist, in various in vitro assays. The provided
concentration ranges are based on published data for similar REV-ERB agonists, such as
SR9009 and STL1267. It is highly recommended that researchers perform a dose-response
study to determine the optimal concentration of SR19881 for their specific cell type and
experimental conditions.

Mechanism of Action: REV-ERB Signaling Pathway

SR19881 is a synthetic agonist of the nuclear receptors REV-ERBa and REV-ERB[. These
receptors are key components of the circadian clock and act as transcriptional repressors.
Upon binding of an agonist like SR19881, REV-ERB recruits the Nuclear Receptor Co-
repressor (NCoR) complex, which includes Histone Deacetylase 3 (HDAC3). This complex
then binds to REV-ERB response elements (RevRES) in the promoter regions of target genes,
leading to chromatin condensation and transcriptional repression. A primary target of REV-ERB
is the BMALL gene, a core activator of the circadian clock. By repressing BMAL1, SR19881
can modulate the expression of numerous clock-controlled genes involved in the regulation of
circadian rhythms, metabolism, and inflammation.
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Caption: REV-ERB Signaling Pathway Activation by SR19881.
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Recommended Concentrations for In Vitro Assays

The following table summarizes recommended starting concentrations for SR19881 in various

cell-based assays, extrapolated from studies using similar REV-ERB agonists.

Recommended
Assay Type Cell Line Concentration Notes
Range
Effective for assessing
) HepG2 (Human the repression of
Gene Expression 5-20 uM
Hepatoma) REV-ERB target
genes like BMALL.[1]
Useful for studying the
C2C12 (Mouse i
5-20 uM effects on metabolic

Myoblasts)

gene expression.[1]

Anti-Inflammatory

RAW 264.7 (Mouse

Macrophages)

1-10 pM

Recommended for
investigating the

suppression of pro-
inflammatory gene

expression.

Metabolic Assays

Differentiated C2C12
Myotubes

5-20 uM

Suitable for analyzing
effects on glucose
uptake and fatty acid

oxidation.

Circadian Rhythm

U20S or NIH3T3 with

Bmall-luc reporter

1-10 uM

Effective for
monitoring the
resetting or period-
altering effects on the

cellular clock.

Experimental Protocols
Gene Expression Analysis of REV-ERB Target Genes
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This protocol describes how to assess the effect of SR19881 on the expression of REV-ERB
target genes, such as BMALL1, in cell culture.

Workflow:

Cell Culture & Treatment RNA Extraction & RT-qPCR

Seed Cells > Treat with SR19881 g < [ LyseCells & Reverse Transcription Quantitative PCR Data Analysis
((e g., HepG2) Incubate (24h) (or vehicle control) Incubate (6 24h))_ ’{Exlracl RNA (cDNA Synthesis) (qPCR) (AACt Method)

Click to download full resolution via product page

Caption: Workflow for Gene Expression Analysis.

Materials:

e SR19881 (dissolved in DMSO)

o Appropriate cell line (e.g., HepG2, C2C12)
o Complete cell culture medium

e Phosphate-buffered saline (PBS)

* RNA extraction kit

o Reverse transcription kit

e gPCR master mix and primers for target genes (e.g., BMAL1, NR1D1) and a housekeeping
gene (e.g., GAPDH, ACTB)

Procedure:

e Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that will result in 70-80%
confluency at the time of treatment.

¢ Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
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o Treatment: Prepare serial dilutions of SR19881 in complete culture medium. Aspirate the old
medium from the cells and replace it with the medium containing SR19881 or a vehicle
control (DMSO). The final DMSO concentration should be less than 0.1%.

 Incubation: Incubate the treated cells for a desired time period (e.g., 6, 12, or 24 hours).

» RNA Extraction: Lyse the cells directly in the wells and extract total RNA using a commercial
RNA extraction kit according to the manufacturer's instructions.

» Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse
transcription Kit.

e gPCR: Perform quantitative PCR using a qPCR master mix and primers for your genes of
interest.

o Data Analysis: Analyze the gPCR data using the comparative Ct (AACt) method to determine
the relative fold change in gene expression.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol outlines a method to evaluate the anti-inflammatory effects of SR19881 in
lipopolysaccharide (LPS)-stimulated macrophage cells.

Workflow:

Macrophage Culture & Pre-treatment Inflammatory Stimulation & Analysis

[Seed RAW 264.7 Ce\lHﬂcubate (24h) P'e'"e(:: ‘\'/“:}: j;lgsancubme (lhD——ib[Sumu\ale with LPanubale (4'2%)_)60%?&?;)3?5‘?::3(;‘)SAHMW(;:"?S:?:SEE""EIS OD
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Caption: Workflow for In Vitro Anti-Inflammatory Assay.

Materials:

o SR19881 (dissolved in DMSO)
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RAW 264.7 macrophage cell line

Complete DMEM medium

Lipopolysaccharide (LPS)

Reagents for analysis (ELISA kit for TNF-q, IL-6; or RNA extraction and gPCR reagents)

Procedure:

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate.
e Incubation: Allow cells to adhere and grow for 24 hours.

o Pre-treatment: Treat the cells with various concentrations of SR19881 or vehicle control for 1
hour.

o LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an

inflammatory response.

 Incubation: Incubate the cells for an appropriate time (4-6 hours for gene expression
analysis, 18-24 hours for cytokine secretion analysis).

e Analysis:

o Cytokine Secretion: Collect the cell culture supernatant and measure the levels of pro-
inflammatory cytokines (e.g., TNF-a, IL-6) using an ELISA Kit.

o Gene Expression: Lyse the cells and analyze the expression of pro-inflammatory genes
(e.g., Tnf, 116, Nos2) by qPCR as described in the previous protocol.

Metabolic Assay in Differentiated Myotubes

This protocol provides a method to assess the impact of SR19881 on glucose uptake in
differentiated C2C12 myotubes.

Workflow:
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Myotube Differentiation & Treatment Glucose Uptake Assay
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Caption: Workflow for Glucose Uptake Assay in Myotubes.

Materials:

» SR19881 (dissolved in DMSO)

e C2C12 myoblast cell line

e Growth medium (DMEM with 10% FBS)

« Differentiation medium (DMEM with 2% horse serum)

e 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

o Krebs-Ringer-HEPES (KRH) buffer

Procedure:

 Differentiation: Seed C2C12 myoblasts and grow to confluency. Induce differentiation by
switching to differentiation medium. Allow myotubes to form over 4-6 days.

o Treatment: Treat the differentiated myotubes with SR19881 or vehicle control for 24 hours.

e Serum Starvation: Wash the cells with PBS and incubate in serum-free DMEM for 3 hours.

¢ Glucose Uptake: Wash the cells with KRH buffer and then incubate with KRH buffer
containing 100 uM 2-NBDG for 30 minutes at 37°C.

e Fluorescence Measurement: Wash the cells three times with ice-cold PBS to remove
extracellular 2-NBDG. Lyse the cells and measure the fluorescence of the cell lysate using a
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fluorescence plate reader (excitation/emission ~485/535 nm).

These protocols provide a starting point for investigating the effects of SR19881 in various in
vitro models. Optimization of cell densities, treatment times, and reagent concentrations may
be necessary for specific experimental goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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